molecular formula C12H18N2O3S B14842372 N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide

Cat. No.: B14842372
M. Wt: 270.35 g/mol
InChI Key: BNLNTHQJSBMYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group

Preparation Methods

The synthesis of N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-4-(dimethylamino)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[2-cyclopropyloxy-4-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-14(2)9-4-7-11(13-18(3,15)16)12(8-9)17-10-5-6-10/h4,7-8,10,13H,5-6H2,1-3H3

InChI Key

BNLNTHQJSBMYHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.